4-bromo-1-ethyl-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-ethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole typically involves the bromination of 1-ethyl-1H-1,2,3-benzotriazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-ethyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-ethyl-1H-1,2,3-benzotriazole or 4-thio-1-ethyl-1H-1,2,3-benzotriazole are formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-ethyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The bromine atom and the benzotriazole core allow the compound to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, resulting in different reactivity and biological properties.
4-Bromo-1-methyl-1H-1,2,3-benzotriazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
5-Bromo-1-ethyl-1H-1,2,3-benzotriazole: Bromine atom positioned differently, affecting its reactivity and applications.
Uniqueness: The presence of both the bromine atom and the ethyl group in 4-bromo-1-ethyl-1H-1,2,3-benzotriazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form strong interactions with biological targets sets it apart from other benzotriazole derivatives .
Eigenschaften
Molekularformel |
C8H8BrN3 |
---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
4-bromo-1-ethylbenzotriazole |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-7-5-3-4-6(9)8(7)10-11-12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RZYFLLQRMUEMRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=CC=C2)Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.